molecular formula C7H4ClFO3 B6158705 3-chloro-2-fluoro-6-hydroxybenzoic acid CAS No. 1780881-02-8

3-chloro-2-fluoro-6-hydroxybenzoic acid

Cat. No.: B6158705
CAS No.: 1780881-02-8
M. Wt: 190.6
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Description

3-chloro-2-fluoro-6-hydroxybenzoic acid: is an organic compound with the molecular formula C7H4ClFO3. It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and hydroxyl groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-fluoro-6-hydroxybenzoic acid typically involves the halogenation of salicylic acid derivatives. One common method includes the chlorination and fluorination of 6-hydroxybenzoic acid. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorinating agents like hydrogen fluoride or fluorine gas .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process includes halogenation reactions under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-chloro-2-fluoro-6-hydroxybenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It is investigated for its antimicrobial and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-chloro-2-fluoro-6-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison: 3-chloro-2-fluoro-6-hydroxybenzoic acid is unique due to the specific positioning of the chlorine, fluorine, and hydroxyl groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of both chlorine and fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design .

Properties

CAS No.

1780881-02-8

Molecular Formula

C7H4ClFO3

Molecular Weight

190.6

Purity

95

Origin of Product

United States

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